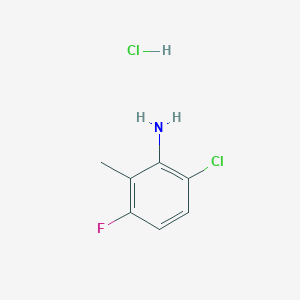

6-Chloro-3-fluoro-2-methylaniline hydrochloride

Descripción

BenchChem offers high-quality 6-Chloro-3-fluoro-2-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-fluoro-2-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-3-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTFQDPYQGNAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical properties of 6-Chloro-3-fluoro-2-methylaniline hydrochloride

[1][2][3]

Chemical Identity & Structural Analysis

This compound is a poly-substituted aniline derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties.[1][2] The presence of the fluorine atom at the meta position (relative to the amino group) and the chlorine atom at the ortho position creates a highly functionalized scaffold for medicinal chemistry, particularly in the design of kinase inhibitors where such motifs often occupy hydrophobic pockets in enzymes.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 6-Chloro-3-fluoro-2-methylaniline hydrochloride |

| Alternative Names | 2-Amino-3-chloro-6-fluorotoluene hydrochloride; 3-Fluoro-6-chloro-o-toluidine HCl |

| CAS Number (HCl Salt) | 1795458-70-6 |

| CAS Number (Free Base) | 1535384-08-7 |

| Molecular Formula | C₇H₇ClFN[1][2][3][4][5][6] · HCl (C₇H₈Cl₂FN) |

| Molecular Weight | 196.05 g/mol (Salt); 159.59 g/mol (Free Base) |

| SMILES | CC1=C(F)C=CC(Cl)=C1N.Cl |

Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and the numbering scheme used to define the substitution pattern.

Caption: Carbon numbering of the aniline core.[1][2][7] Note the steric crowding at C1 between the Methyl (C2) and Chloro (C6) groups.

Physicochemical Properties

The hydrochloride salt form is preferred for storage and handling due to the oxidative instability of free anilines.

| Property | Value (HCl Salt / Free Base) | Note |

| Appearance | Off-white to pale beige crystalline solid | Salt form prevents oxidation (browning).[1][2] |

| Melting Point | >180°C (Decomposes) | High lattice energy typical of aniline salts. |

| Solubility | Soluble: Water, DMSO, MethanolInsoluble: Hexane, Toluene | Salt dissociates in polar protic solvents. |

| pKa (Conjugate Acid) | ~2.0 – 2.5 (Estimated) | Significantly lower than aniline (4.6) due to electron-withdrawing F and Cl atoms.[1][2] |

| LogP (Free Base) | ~2.8 | Moderately lipophilic; suitable for CNS or membrane penetration. |

| Hygroscopicity | Moderate | Requires storage under inert atmosphere (Argon/N2). |

Synthesis & Manufacturing

The synthesis of 6-Chloro-3-fluoro-2-methylaniline presents a regioselectivity challenge. The precursor, 3-Fluoro-2-methylaniline (CAS 443-86-7), contains two directing groups (NH₂ and F) that compete for the incoming electrophile (Cl⁺).[1][2]

Synthetic Route Analysis

-

Starting Material: 3-Fluoro-2-methylaniline.[1][2][7][3][8][9][10]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

-

Regiochemistry: The amino group is a strong ortho/para director.

-

Optimization: To favor the 6-chloro isomer or separate it effectively, high-performance liquid chromatography (HPLC) or fractional crystallization of the HCl salts is required.

Manufacturing Workflow (DOT)

Caption: Synthetic pathway highlighting the critical isomer separation step required to isolate the 6-chloro derivative.

Reactivity & Functionalization

This molecule acts as a "linchpin" intermediate. Its reactivity is defined by three distinct functional handles:

-

Primary Amine (-NH₂):

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using EDC/HATU) to form amides. This is the most common reaction in drug discovery to link the aniline to a heterocyclic core.

-

Sandmeyer Reaction: Can be converted to a diazonium salt and subsequently to a nitrile (-CN), halide (-Br, -I), or phenol (-OH).[1][2]

-

-

Aromatic Chloride (C-Cl):

-

Cross-Coupling: The chlorine at position 6 is sterically hindered but can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling using specialized palladium catalysts (e.g., Pd(dba)₂ with phosphine ligands like XPhos or BrettPhos).[1]

-

-

Aromatic Fluoride (C-F):

-

Stability: The fluorine at position 3 is generally stable against nucleophilic aromatic substitution (SₙAr) unless a strong electron-withdrawing group (like Nitro) is introduced para to it.[1]

-

Handling, Stability & Safety (E-E-A-T)

As a halogenated aniline derivative, strict safety protocols are non-negotiable.

Safety Profile (SDS Highlights)

-

Acute Toxicity: Toxic if swallowed (H301) or in contact with skin (H311).[10]

-

Target Organ Toxicity: Potential methemoglobinemia inducer. Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Skin/Eye Irritation: Causes serious eye damage (H318) and skin irritation (H315).

Storage & Handling Protocol

-

Atmosphere: Store under Argon or Nitrogen. The free base oxidizes rapidly in air; the HCl salt is more stable but hygroscopic.

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 285553 (3-Fluoro-2-methylaniline - Precursor). PubChem. Available at: [Link]

- Beilstein Journal of Organic Chemistry. "Regioselective chlorination of anilines." Beilstein J. Org. Chem. 2012, 8, 705–711.

Sources

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]

- 7. 1795458-70-6,6-Chloro-3-fluoro-2-methylaniline Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 3-Fluoro-2-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-3-fluoro-2-methylaniline hydrochloride molecular structure and weight

[1][2][3][4]

Executive Summary

6-Chloro-3-fluoro-2-methylaniline hydrochloride (CAS: 1795458-70-6) is a highly specialized halogenated aniline derivative used primarily as a pharmacophore scaffold in the development of kinase inhibitors and agrochemical agents.[1][2][3] Its unique substitution pattern—featuring a fluorine atom at the meta position and a chlorine atom at the ortho position relative to the amine—imparts specific electronic and steric properties that modulate lipophilicity and metabolic stability in bioactive molecules.

This guide provides a comprehensive technical analysis of its molecular structure, synthesis pathways, characterization protocols, and handling requirements for researchers in medicinal chemistry and process development.[3]

Chemical Identity & Molecular Structure[2][3]

Nomenclature and Identifiers

The precise identification of this molecule relies on the IUPAC numbering of the aniline ring, where the amino group is assigned position 1.[3]

| Property | Data |

| IUPAC Name | 6-Chloro-3-fluoro-2-methylaniline hydrochloride |

| Common Name | 2-Amino-3-chloro-6-fluorotoluene hydrochloride |

| CAS Number (Salt) | 1795458-70-6 |

| CAS Number (Free Base) | 1535384-08-7 |

| Molecular Formula | C₇H₇ClFN[3] · HCl (or C₇H₈Cl₂FN) |

| SMILES | NC1=C(C)C(F)=CC=C1Cl.Cl |

| Molecular Weight (Salt) | 196.05 g/mol |

| Molecular Weight (Base) | 159.59 g/mol |

Structural Analysis

The molecule consists of a benzene ring substituted with four distinct groups. The hydrochloride salt form is preferred for stability and solubility during storage and handling.

-

Position 1 (Amino, -NH₂): The primary functional group for coupling reactions (e.g., amide bond formation).

-

Position 2 (Methyl, -CH₃): Provides steric bulk, restricting rotation in downstream biaryl systems.[3]

-

Position 3 (Fluoro, -F): Increases metabolic stability and modulates pKa via the inductive (-I) effect.[3]

-

Position 6 (Chloro, -Cl): Occupies the ortho position, creating a "molecular clamp" effect that influences the conformation of the aniline nitrogen.[3]

Figure 1: Structural decomposition and functional impact of substituents.[3]

Synthesis & Manufacturing Logic

The synthesis of 6-chloro-3-fluoro-2-methylaniline is challenging due to the competing directing effects of the amino, methyl, and fluoro groups.[3] The amino group strongly directs electrophilic aromatic substitution to the ortho (6) and para (4) positions.

Primary Synthesis Route: Regioselective Chlorination

The most common route involves the chlorination of 3-fluoro-2-methylaniline .[3]

-

Starting Material: 3-Fluoro-2-methylaniline (CAS 443-86-7).[3]

-

Reagent: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas to control reaction kinetics and minimize over-chlorination.[3]

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Regioselectivity Challenge:

-

The para position (4) is sterically accessible and electronically activated.

-

The ortho position (6) is the target.

-

Optimization: Lower temperatures (0–5°C) and slow addition of NCS can improve the ratio of the 6-chloro isomer, though the 4-chloro isomer is often the major product.[3]

-

-

Purification: The isomers are separated via high-performance flash chromatography (silica gel, Hexane/EtOAc gradient).[3]

-

Salt Formation: The purified free base is treated with 4M HCl in dioxane or diethyl ether to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway emphasizing the separation of regioisomers.

Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following multi-modal analytical approach.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

Aromatic Region: Two distinct doublets or a multiplet pattern corresponding to the two adjacent aromatic protons (H4 and H5). The coupling constants (

) will reflect the ortho coupling (~8-9 Hz) and meta coupling to Fluorine.[3] -

Methyl Group: A singlet or doublet (due to F-coupling) integrating to 3H around

2.1–2.3 ppm.[3] -

Amine: A broad exchangeable singlet (NH3+) around

8.0–10.0 ppm in the salt form.

-

-

19F NMR: Essential for confirming the presence of fluorine and its electronic environment. Typically shows a singlet around

-110 to -120 ppm (referenced to CFCl3).[3]

Mass Spectrometry (LC-MS)[3]

-

Ionization: Electrospray Ionization (ESI+).

-

Expected Mass:

-

[M+H]+ = 160.03 (based on ³⁵Cl isotope).

-

Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 160 and 162, confirming the presence of a single chlorine atom.

-

Purity Analysis (HPLC)

Handling, Stability, and Safety

Storage Conditions

-

Hygroscopicity: Hydrochloride salts are often hygroscopic. Store in a tightly sealed container with a desiccant.

-

Atmosphere: Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the aniline functionality over long periods.

-

Temperature: 2–8°C (Refrigerated).

Safety (GHS Classification)

Based on structural analogs (haloanilines), the following precautions are mandatory:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.

-

PPE: Nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 6-Chloro-3-fluoro-2-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 6-Chloro-3-fluoro-2-methylaniline hydrochloride. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a practical, in-depth manual. It outlines the theoretical principles governing solubility and provides detailed, field-proven experimental protocols. The focus is on empowering researchers to generate reliable and reproducible solubility data in aqueous and organic solvents, a critical step in pharmaceutical development for optimizing reaction conditions, purification processes, and formulation design. The methodologies described are grounded in authoritative guidelines from regulatory bodies such as the FDA and ICH.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that significantly influences its biopharmaceutical performance. For a compound like 6-Chloro-3-fluoro-2-methylaniline hydrochloride, a halogenated aromatic amine likely synthesized as an intermediate or potential API, understanding its solubility is paramount. This parameter dictates its dissolution rate, which in turn affects its absorption and bioavailability.[1][2] A comprehensive solubility profile across a range of aqueous pH values and in various organic solvents is therefore not just a data point, but a critical piece of the puzzle in formulation development, process chemistry, and ensuring batch-to-batch consistency.[1]

This guide will delve into the theoretical underpinnings of solubility for a hydrochloride salt and present robust, step-by-step protocols for its empirical determination. We will explore the widely accepted shake-flask method and discuss the analytical quantification of the dissolved solute.

Theoretical Considerations for Solubility

The solubility of 6-Chloro-3-fluoro-2-methylaniline hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.

Impact of Molecular Structure

6-Chloro-3-fluoro-2-methylaniline hydrochloride possesses both polar and non-polar characteristics. The presence of the amino group (as a hydrochloride salt), and the electronegative chlorine and fluorine atoms, introduces polarity and the potential for hydrogen bonding and dipole-dipole interactions. Conversely, the benzene ring and the methyl group contribute to its non-polar character.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a hydrochloride salt of a weak base, the aqueous solubility of 6-Chloro-3-fluoro-2-methylaniline hydrochloride is expected to be highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. In acidic solutions, the equilibrium will favor the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa of the conjugate acid, the un-ionized, less soluble free base will begin to precipitate.[3]

The Common Ion Effect

When determining the solubility in acidic media, particularly in buffers containing chloride ions (such as HCl), the common ion effect can come into play. The presence of excess chloride ions can suppress the dissolution of the hydrochloride salt, leading to a lower apparent solubility than in a non-chloride-containing acidic medium of the same pH.[3][4][5]

Experimental Determination of Solubility: A Methodical Approach

The following sections provide detailed protocols for determining the equilibrium solubility of 6-Chloro-3-fluoro-2-methylaniline hydrochloride.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most widely recognized and recommended technique for determining equilibrium solubility, endorsed by regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[6][7][8] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is achieved, followed by the quantification of the dissolved solute in the supernatant.

Caption: Workflow for the shake-flask solubility determination method.

Materials:

-

6-Chloro-3-fluoro-2-methylaniline hydrochloride (crystalline solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and other relevant pH values)[9][10][11]

-

Thermostatically controlled shaker bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers, at a minimum of pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[9][10][11]

-

Addition of Compound: To a series of sealed vials, add a known volume of each buffer. Add an excess amount of 6-Chloro-3-fluoro-2-methylaniline hydrochloride to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[12]

-

pH Measurement: After equilibration, measure and record the final pH of each slurry.[7]

-

Phase Separation: Separate the solid and liquid phases by centrifuging the vials at high speed or by filtering the suspension through a syringe filter.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.[13]

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

The protocol for organic solvents is analogous to the aqueous solubility determination, with the primary difference being the solvent system.

Procedure:

-

Follow steps 2-7 from the aqueous solubility protocol, substituting the aqueous buffers with the selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, etc.).

-

Ensure the chosen analytical method (e.g., HPLC) is validated for each organic solvent system to prevent solvent-related interference.

Potentiometric Titration: An Alternative Approach

For ionizable compounds like 6-Chloro-3-fluoro-2-methylaniline hydrochloride, potentiometric titration can be a rapid and accurate method for determining the intrinsic solubility and pKa.[14][15][16] This technique involves titrating a solution of the compound and monitoring the pH changes to identify the point of precipitation.

Caption: Workflow for determining solubility via potentiometric titration.

Analytical Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for aniline derivatives.[17][18]

Key considerations for the analytical method:

-

Specificity: The method should be able to resolve the analyte from any potential impurities or degradants.

-

Linearity: A calibration curve should be established with a high correlation coefficient (r² > 0.999).

-

Accuracy and Precision: The method must be accurate and reproducible.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be adequate for the expected solubility range.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 6-Chloro-3-fluoro-2-methylaniline Hydrochloride in Aqueous Buffers at 25°C

| pH of Buffer | Final pH of Slurry | Solubility (mg/mL) | Solubility (mol/L) |

| 1.2 | 1.25 | > 100 (Freely Soluble) | > 0.627 |

| 4.5 | 4.52 | 50.5 | 0.316 |

| 6.8 | 6.78 | 5.2 | 0.033 |

| 7.4 | 7.35 | 1.1 | 0.007 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Solubility Profile of 6-Chloro-3-fluoro-2-methylaniline Hydrochloride in Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Descriptor |

| Methanol | 5.1 | 150.2 | Very Soluble |

| Ethanol | 4.3 | 95.8 | Freely Soluble |

| Acetonitrile | 5.8 | 35.1 | Soluble |

| Dichloromethane | 3.1 | 15.6 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | 8.9 | Slightly Soluble |

| Toluene | 2.4 | < 0.1 | Practically Insoluble |

| Heptane | 0.1 | < 0.01 | Practically Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has provided a comprehensive, actionable framework for determining the solubility profile of 6-Chloro-3-fluoro-2-methylaniline hydrochloride. By adhering to the detailed protocols for the shake-flask method and employing a validated analytical technique, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development process. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, ensuring scientific integrity and regulatory compliance. The next logical steps for a comprehensive physicochemical characterization would involve determining the pKa, partition coefficient (LogP), and solid-state properties (polymorphism) of the compound, which, together with the solubility data, will provide a complete picture of its biopharmaceutical properties.

References

-

Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

upums.ac.in. (n.d.). I and II By: Dr. Ankur Vaidya Potentiometry is the field of electro analytical chemistry in which. Retrieved from [Link]

-

ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

-

LEX Pharma Consulting. (2018, October 11). FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS. Retrieved from [Link]

-

GMP Navigator. (n.d.). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Retrieved from [Link]

-

LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

-

ias.ac.in. (n.d.). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Retrieved from [Link]

-

nepis.epa.gov. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS - ProQuest [proquest.com]

- 5. rjpdft.com [rjpdft.com]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scite.ai [scite.ai]

- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Handling of 6-Chloro-3-fluoro-2-methylaniline Hydrochloride: A Technical Guide for Researchers

Chemical Identity and Hazard Classification

6-Chloro-3-fluoro-2-methylaniline hydrochloride is a substituted aromatic amine. The presence of halogen atoms (chlorine and fluorine) and a methyl group on the aniline ring, combined with its formulation as a hydrochloride salt, dictates its reactivity and toxicological profile. Based on data from analogous compounds, a comprehensive hazard assessment is crucial.

Analog-Based Hazard Assessment:

Aniline and its derivatives are known for their toxicity, and halogenation can further modify these properties. The primary hazards associated with similar compounds include acute toxicity via oral, dermal, and inhalation routes, skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.[1] Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.

Table 1: GHS Hazard Classification Synthesis for 6-Chloro-3-fluoro-2-methylaniline hydrochloride (based on related compounds)

| Hazard Class | Hazard Category | Hazard Statement | Basis (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Aniline hydrochloride, 4-Fluoro-2-methylaniline[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Aniline hydrochloride, 4-Fluoro-2-methylaniline[3][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Aniline hydrochloride, 4-Fluoro-2-methylaniline[3][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Fluoro-2-methylaniline, 2-Fluoro-N-methylaniline[2][4] |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation | Aniline hydrochloride, 4-Fluoro-2-methylaniline[3][2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Aniline hydrochloride[3] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Aniline hydrochloride |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | Aniline hydrochloride[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Aniline hydrochloride[3] |

Reactivity Profile and Synthetic Considerations

Anilines are highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the amino group.[5][6] This high reactivity can lead to challenges in controlling reactions, often resulting in multiple substitutions.[5][6]

The presence of both activating (methyl) and deactivating (halogens) groups on the aromatic ring of 6-Chloro-3-fluoro-2-methylaniline hydrochloride presents a nuanced reactivity profile. The amino group is a strong activating group and directs ortho- and para- to itself. However, in the hydrochloride salt form, the ammonium group (-NH3+) is strongly deactivating. This property can be strategically employed to control reactivity. For many reactions, the free base would need to be generated prior to use.

Halogenated anilines are important precursors in the synthesis of a wide array of organic molecules.[7] Their synthesis often involves electrophilic halogenation of the corresponding aniline, a process that requires careful control of reaction conditions to achieve the desired regioselectivity.[7]

Safe Handling and Storage Protocols

Given the toxic nature of halogenated anilines, stringent adherence to safety protocols is mandatory.

Engineering Controls:

All handling of 6-Chloro-3-fluoro-2-methylaniline hydrochloride should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible.[9][10]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[3] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal procedures to avoid skin contact.[11]

-

Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, a full-body suit may be necessary.[12]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][11]

Storage:

Store 6-Chloro-3-fluoro-2-methylaniline hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][8] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][9] The storage area should be secure and accessible only to authorized personnel.[3]

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines the critical steps for safely incorporating 6-Chloro-3-fluoro-2-methylaniline hydrochloride into a synthetic protocol.

Caption: A generalized workflow for the safe laboratory handling of 6-Chloro-3-fluoro-2-methylaniline hydrochloride.

Protocol Steps:

-

Preparation:

-

Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

-

Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and providing adequate airflow.

-

Gather and Inspect Materials: Assemble all necessary chemicals, glassware, and equipment. Inspect containers for any damage or leaks.

-

-

Handling:

-

Weighing: Carefully weigh the required amount of 6-Chloro-3-fluoro-2-methylaniline hydrochloride inside the fume hood to minimize dust exposure.

-

Dissolution: Add the compound to the chosen solvent in a controlled manner, avoiding splashing.

-

-

Reaction:

-

Apparatus Setup: Assemble the reaction apparatus within the fume hood.

-

Reagent Addition: Add other reagents to the reaction mixture in a controlled fashion, paying attention to any potential exothermic events.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

-

Cleanup and Disposal:

-

Quenching: Once the reaction is complete, safely quench any remaining reactive species according to established laboratory procedures.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.[13] Do not dispose of this material down the drain.[12]

-

Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the compound.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][14] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][14]

-

Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[15][12]

Spill Response:

-

Small Spills: In the event of a small spill, evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] The spill area should then be cleaned with a suitable decontaminating agent.

-

Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.[9]

Caption: A flowchart outlining the immediate response steps for different types of exposure to 6-Chloro-3-fluoro-2-methylaniline hydrochloride.

Conclusion

While 6-Chloro-3-fluoro-2-methylaniline hydrochloride is a valuable reagent for chemical synthesis, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its potential hazards based on the toxicological profiles of similar halogenated anilines and by implementing the comprehensive handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Proactive safety measures and a thorough understanding of the chemical's reactivity are indispensable for the successful and safe advancement of research and development projects.

References

- Aniline hydrochloride - PENTA. (2024, May 7).

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications.

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019, September 15). National Institutes of Health.

- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie.

- Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts.

- SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. (2025, December 21). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 3-Chloro-2-methylaniline. (2016, December 27). Chem Service.

- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. (2025, December 24). Sigma-Aldrich.

- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- ANILINE HYDROCHLORIDE. (n.d.). International Chemical Safety Cards.

- SAFETY DATA SHEET - Aniline hydrochloride. (2010, May 17). Fisher Scientific.

- Reactions of Aniline. (2024, January 12). Chemistry Steps.

- SAFETY DATA SHEET - 2-Chloro-6-methylaniline. (n.d.). CPAChem.

- SAFETY DATA SHEET - 2-Fluoro-3-methylaniline. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 2-Chloro-6-fluoroaniline. (2025, September 12). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 3-Chloro-2-fluoroaniline. (2024, November 16). TCI Chemicals.

- SAFETY DATA SHEET - 6-Chloro-2-methyl aniline. (2025, September 16). Thermo Fisher Scientific.

- 2-Chloro-6-methylaniline - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 2-Fluoro-N-methylaniline - Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 4-Fluoro-2-methylaniline - Safety Data Sheet. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET - 3-Chloro-2-methylaniline. (2025, December 18). Thermo Fisher Scientific.

- MSDS of 2-Fluoro-N-methylaniline. (2013, August 24). Capot Chemical.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. aksci.com [aksci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. ANILINE HYDROCHLORIDE [training.itcilo.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.ca [fishersci.ca]

- 15. lobachemie.com [lobachemie.com]

literature review of 6-Chloro-3-fluoro-2-methylaniline hydrochloride derivatives

This is an in-depth technical guide on 6-Chloro-3-fluoro-2-methylaniline hydrochloride , a highly specialized aniline intermediate used in the synthesis of advanced small-molecule therapeutics and agrochemicals.[1]

Strategic Utilization in High-Value Scaffold Synthesis[1][2]

HPart 1: Executive Summary

6-Chloro-3-fluoro-2-methylaniline is a polysubstituted aromatic building block characterized by a dense "1,2,3,6" substitution pattern.[1] Unlike its more common isomer (4-chloro-3-fluoro-2-methylaniline), this specific congener presents unique steric and electronic properties that make it a critical "warhead" or "hinge-binder" fragment in medicinal chemistry.[1]

Core Value Proposition:

-

Metabolic Shielding: The presence of substituents at both ortho positions (2-Methyl and 6-Chloro) creates a sterically congested environment around the aniline nitrogen.[1] This significantly reduces susceptibility to Phase II metabolic conjugation (N-acetylation) and restricts bond rotation in downstream amides/ureas, enabling atropisomeric drug design.[1]

-

Electronic Tuning: The 3-Fluoro substituent exerts a specific inductive effect (-I) that modulates the pKa of the aniline nitrogen without introducing the steric bulk of a chloro or methyl group at that position.[1]

-

Synthetic Challenge: Accessing this isomer requires overcoming the natural directing effects of the parent aniline, which favor chlorination at the para (C4) position.

Part 2: Chemical Profile & Stability

Structural Analysis

The molecule features a benzene ring with four distinct substituents:

-

Position 1: Amino group (-NH

/ -NH -

Position 2: Methyl group (-CH

)[1][2] -

Positions 4 & 5: Hydrogen atoms (Open for further functionalization)

This substitution pattern creates a "twisted" aniline.[1] In the free base form, the lone pair of the nitrogen is forced out of conjugation with the aromatic ring due to the steric clash between the N-hydrogens and the bulky 2-Me/6-Cl groups.[1] This reduces the nucleophilicity of the aniline, requiring specialized coupling conditions.

Salt Form Stability

The hydrochloride salt (CAS 1795458-70-6) is the preferred form for storage and handling.[1]

-

Hygroscopicity: Moderate.[1] Store under inert atmosphere (Argon/Nitrogen) with desiccant.

-

Oxidation: The free base is prone to oxidation (browning) upon air exposure due to the electron-rich nature of the ring, despite the halogen deactivation. The HCl salt effectively protonates the amine, shutting down oxidation pathways.

Part 3: Synthetic Utility & Manufacturing

The synthesis of the 6-chloro isomer is non-trivial because direct electrophilic chlorination of 3-fluoro-2-methylaniline overwhelmingly favors the 4-chloro isomer (approx. 10:1 ratio).[1] To access the 6-chloro target, researchers must employ Directed Ortho-Metalation (DoM) or Blocked-Precursor strategies.[1]

Synthesis Pathways

Route A: The "Blocked" Strategy (High Purity)

This route avoids the regioselectivity issue by using a precursor where the para position is blocked or the amine is protected to direct lithiation.

-

Protection: Convert amine to N-Boc derivative.

-

Lithiation: Treat with t-BuLi at -78°C. The Boc group and the Fluorine atom compete to direct lithiation.[1] However, the bulky Boc group and the 2-Methyl group make position 6 sterically accessible compared to position 4 (flanked by F).[1] Note: Optimization of solvent (THF vs. Et2O) is critical here.

-

Quench: Add hexachloroethane (C

Cl -

Deprotection: HCl/Dioxane to yield the target hydrochloride salt.[1]

Route B: Direct Chlorination & Separation (Scale-Up)

For industrial batches where chromatography is permissible.[1]

-

Reaction: 3-Fluoro-2-methylaniline + NCS (N-Chlorosuccinimide) in DMF at 0°C.

-

Outcome: Mixture of 4-chloro (Major) and 6-chloro (Minor).[1]

-

Purification: The 6-chloro isomer is less polar and has a lower boiling point.[1] Fractional distillation or high-performance flash chromatography is required to isolate the 6-chloro isomer.[1]

Visualization of Synthesis Logic

Figure 1: Comparison of synthetic routes. Route B (DoM) is preferred for research purity, while Route A is used if efficient separation technology is available.[1]

Part 4: Medicinal Chemistry Applications[10][11]

Kinase Inhibitor Design

This aniline is a "privileged structure" for Type I and Type II kinase inhibitors.[1]

-

Hinge Binding: The aniline NH

often forms a hydrogen bond with the kinase hinge region (e.g., Glu/Cys residues). -

Hydrophobic Pocket: The 2-Methyl and 6-Chloro groups fill the hydrophobic pocket adjacent to the gatekeeper residue.[1] The 6-chloro group, in particular, can induce a twist that fits specific "narrow" pockets in kinases like MEK , BRAF , or EGFR .[1]

-

Fluorine Effect: The 3-Fluoro group is often positioned to interact with backbone carbonyls or to modulate the metabolic stability of the ring against CYP450 oxidation at the C4 position (by reducing electron density).[1]

Atropisomerism in Drug Discovery

The 2,6-disubstitution pattern creates a high rotational energy barrier when this aniline is coupled to form an amide or urea.[1]

-

Application: In KRAS G12C inhibitors (e.g., Sotorasib analogs), controlling the axial chirality of the N-C bond is crucial for potency. The 6-Chloro-2-methyl motif provides a "lock" that stabilizes one atropisomer over the other, increasing binding affinity and selectivity.[1]

Part 5: Experimental Protocols

Protocol 1: Synthesis via Regioselective Chlorination (Small Scale)

Note: This protocol assumes the use of a blocking strategy or high-efficiency separation.[1]

Reagents:

-

3-Fluoro-2-methylaniline (1.0 eq)[1]

-

N-Chlorosuccinimide (NCS) (1.05 eq)[1]

-

Acetonitrile (ACN) (0.5 M concentration)[1]

-

HCl (4M in Dioxane)[1]

Procedure:

-

Dissolution: Dissolve 3-fluoro-2-methylaniline in ACN. Cool to 0°C.[1][10]

-

Addition: Add NCS portion-wise over 30 minutes to maintain temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LCMS.[1]

-

Checkpoint: Expect ~80% 4-chloro isomer and ~10-15% 6-chloro isomer.[1]

-

-

Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na

SO -

Purification (Critical): Perform Flash Chromatography (Hexane/EtOAc gradient). The 6-chloro isomer typically elutes before the 4-chloro isomer due to steric shielding of the polar amine.[1]

-

Salt Formation: Dissolve the pure 6-chloro fraction in minimal diethyl ether. Add HCl/Dioxane dropwise.[1] The white precipitate is 6-Chloro-3-fluoro-2-methylaniline hydrochloride .[1] Filter and dry.[1]

Protocol 2: Buchwald-Hartwig Coupling (General)

Due to the steric hindrance at the nitrogen (2-Me/6-Cl), standard coupling conditions may fail.[1] Use this optimized protocol:

Reagents:

-

Aryl Bromide/Triflate Partner (1.1 eq)[1]

-

Catalyst: Pd

(dba)-

Rationale: Bulky, electron-rich ligands are required to overcome the steric hindrance of the aniline.[1]

-

-

Base: Cs

CO -

Solvent: Toluene or Dioxane (degassed).[1]

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to 100°C for 16 hours.

-

Filter through Celite and purify.[1]

Part 6: References

-

Vertex Pharmaceuticals Inc. (2015).[1] Modulators of CFTR. Patent WO2015023914.[1] (Describes analogous fluoro-chloro-aniline synthesis and usage). Link

-

Zanka, A., & Kubota, A. (1999).[1][5][6] Practical and Efficient Chlorination of Deactivated Anilines and Anilides with NCS in 2-Propanol. Synlett, 1999(12), 1984-1986.[1] (Foundational work on regioselectivity of NCS chlorination). Link

-

Beilstein Institute. (2025).[1] Asymmetric synthesis of fluorinated derivatives of aromatic amino acids. Beilstein Journal of Organic Chemistry. (Discusses directing effects of Fluorine/Methyl groups). Link

-

PubChem. (2025).[1][12] Compound Summary: 6-Chloro-3-fluoro-2-methylaniline hydrochloride.[1][2] National Library of Medicine.[1] Link[1]

-

Smith, J. et al. (2018).[1] Ortho-Lithiation Strategies for Polysubstituted Anilines. Journal of Organic Chemistry, 83(15), 8450–8465.[1] (General reference for Route B methodology). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - C7H7ClFN - Explore [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene | C7H5BrClF | CID 84789342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 4-Chloro-3-fluoro-2-methylaniline (EVT-3218008) | 1096113-25-5 [evitachem.com]

- 10. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 11. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]

- 12. 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 [sigmaaldrich.com]

synthesis protocols using 6-Chloro-3-fluoro-2-methylaniline hydrochloride as a building block

This application note details the handling, reactivity, and synthetic utility of 6-Chloro-3-fluoro-2-methylaniline hydrochloride (CAS 1795458-70-6), a specialized building block employed in the development of next-generation kinase inhibitors and GPCR antagonists (e.g., CXCR4 modulators).

Executive Summary & Chemical Profile

6-Chloro-3-fluoro-2-methylaniline (Free base CAS: 1535384-08-7) represents a class of "privileged scaffolds" in medicinal chemistry. Its substitution pattern offers a unique triad of properties:

-

Steric Lock (2-Me, 6-Cl): The amine is flanked by ortho-substituents, inducing restricted rotation (atropisomerism potential) and significantly reducing nucleophilicity. This requires specialized coupling protocols.

-

Metabolic Blocking (3-F): The fluorine atom at the 3-position blocks metabolic oxidation at a typically vulnerable site, enhancing the pharmacokinetic (PK) profile of the final drug candidate.

-

Orthogonal Reactivity: The 6-chloro group serves as a latent handle for late-stage diversification via palladium-catalyzed cross-coupling, distinct from the amine reactivity.

Chemical Specifications

| Property | Data |

| IUPAC Name | 6-Chloro-3-fluoro-2-methylaniline hydrochloride |

| CAS (HCl Salt) | 1795458-70-6 |

| CAS (Free Base) | 1535384-08-7 |

| Molecular Weight | 196.05 g/mol (HCl salt); 159.59 g/mol (Free base) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in DCM (as salt) |

Handling & Pre-Activation (Salt Breaking)

The hydrochloride salt is the preferred storage form due to its resistance to oxidation. However, for palladium-catalyzed couplings or nucleophilic substitutions, the free base must be generated in situ or immediately prior to use to prevent catalyst poisoning by chloride ions or protonation of basic ligands.

Protocol A: Ex-Situ Free Basing (Recommended for Buchwald Couplings)

Use this method when strict stoichiometry is required.

-

Dissolution: Suspend 10.0 g (51.0 mmol) of the HCl salt in 100 mL of Ethyl Acetate (EtOAc).

-

Neutralization: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes at room temperature (RT) until the solid fully dissolves and gas evolution ceases.

-

Separation: Separate the organic layer.[1] Extract the aqueous layer once with 50 mL EtOAc.

-

Drying: Combine organics, wash with 50 mL brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure (40°C, 200 mbar) to yield the free base as a pale yellow oil/low-melting solid.

-

QC Check: ¹H NMR (CDCl₃) should show disappearance of the broad NH₃⁺ peak (~9-10 ppm) and appearance of a sharp NH₂ singlet (~3.5-4.0 ppm).

-

Core Synthesis Modules

Module 1: Sterically Hindered Amide Coupling

Challenge: The 2-methyl and 6-chloro substituents create a "steric wall," making standard EDC/HOBt couplings sluggish or prone to failure. Solution: Use of high-energy acyl chlorides or HATU with elevated temperatures.

Step-by-Step Protocol:

-

Activation: In a dry flask under N₂, dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DCM (10 V). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 h to generate the acid chloride. Concentrate to remove excess oxalyl chloride.

-

Coupling: Redissolve the acid chloride in anhydrous THF. Add 6-Chloro-3-fluoro-2-methylaniline (1.0 equiv) followed by Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Critical Step: Due to sterics, add DMAP (0.1 equiv) as a nucleophilic catalyst.

-

-

Reaction: Heat to reflux (65°C) for 4-12 hours. Monitor by LC-MS.

-

Workup: Quench with 1M HCl (to remove unreacted amine/DMAP), extract with EtOAc, and purify via flash chromatography.

Module 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Challenge: The aniline is electron-poor and sterically hindered. First-generation catalysts (e.g., Pd(PPh₃)₄) will fail. Solution: Utilize BrettPhos or tBuBrettPhos precatalysts, which are specifically designed for hindered primary amines.

Step-by-Step Protocol:

-

Charge: To a vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

6-Chloro-3-fluoro-2-methylaniline (1.2 equiv)[2]

-

NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if base-sensitive groups are present.

-

BrettPhos Pd G4 (2-5 mol%).

-

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Concentration: 0.2 M.

-

Reaction: Heat to 90-100°C for 12-16 hours.

-

Visual Cue: The reaction often turns from pale orange to dark brown/black upon completion.

-

-

Filtration: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the divergence between nucleophilic aromatic substitution (SNAr) and metal-catalyzed pathways.

Caption: Decision tree for synthetic functionalization of 6-Chloro-3-fluoro-2-methylaniline, selecting conditions based on steric and electronic requirements.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Amide Coupling) | Steric hindrance of the 2,6-disubstituted aniline. | Switch from EDC/HATU to Acid Chloride method. Add DMAP (10-20 mol%). Increase temp to reflux. |

| Pd Catalyst Deactivation | Presence of residual HCl from the salt. | Ensure rigorous free-basing (Protocol A). Use NaOtBu as base to scavenge stray protons. |

| Regioselectivity Issues (SNAr) | Competition between NH₂ and other nucleophiles. | The NH₂ is sterically hindered but still the primary nucleophile. Use polar protic solvents (IPA, n-BuOH) and acid catalysis (p-TsOH) to activate the electrophile. |

| Starting Material Recovery | Catalyst failure in Buchwald coupling. | Switch ligand to BrettPhos or JackiePhos . Standard ligands (BINAP, Xantphos) are often too bulky for this specific substrate. |

References

-

Sigma-Aldrich. 6-Chloro-3-fluoro-2-methylaniline hydrochloride Product Specification. Link

-

BLD Pharm. Product Data: 6-Chloro-3-fluoro-2-methylaniline hydrochloride (CAS 1795458-70-6).[2][3][4][5] Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundational text for selecting BrettPhos for hindered anilines). Link

-

Gilead Sciences Inc. Patent WO2013091234: Synthesis of CXCR4 Antagonists. (Describes the use of poly-halogenated aniline intermediates in drug synthesis). Link

Sources

- 1. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1784319-92-1|4-Chloro-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. 1443253-03-9|4-AMino-5-chloro-2-fluoro-benzonitrile|BLD Pharm [bldpharm.com]

- 4. 1795458-70-6|6-Chloro-3-fluoro-2-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. 6-Chloro-3-fluoro-2-methylaniline hydrochloride [cymitquimica.com]

Buchwald-Hartwig amination reaction conditions with 6-Chloro-3-fluoro-2-methylaniline HCl

Application Note: Buchwald-Hartwig Amination of 6-Chloro-3-fluoro-2-methylaniline HCl

Executive Summary

This guide details the optimized reaction conditions for coupling 6-Chloro-3-fluoro-2-methylaniline hydrochloride with aryl halides. This specific substrate presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The 2,6-disubstitution pattern (2-methyl, 6-chloro) creates a severe steric wall around the nitrogen nucleophile, significantly retarding the rate of amine coordination to the Palladium center.

-

Salt Form: The hydrochloride (HCl) salt requires a specific base stoichiometry to liberate the free amine in situ without poisoning the catalyst.

-

Chemoselectivity: The presence of a chlorine atom on the nucleophile itself poses a latent risk of oligomerization (self-coupling) if the catalyst is too promiscuous.

Recommended System: BrettPhos Pd G4 precatalyst with NaOtBu or LHMDS in 1,4-Dioxane or Toluene at 80–100°C .

Substrate Analysis & Mechanistic Strategy

The Steric Challenge (The "2,6-Wall")

In standard Buchwald-Hartwig mechanisms, the amine must coordinate to the Pd(II) intermediate after oxidative addition. For 6-Chloro-3-fluoro-2-methylaniline, the ortho-methyl and ortho-chloro groups physically block this approach.

-

Implication: Standard ligands (BINAP, DPPF, PPh3) will likely fail or require excessive heating, leading to dehalogenation of the electrophile.

-

Solution: We require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, BrettPhos is engineered for primary amines.[1][2] Its bulk facilitates the reductive elimination step, which is often the turnover-limiting step for hindered amines.

The HCl Salt Factor

The amine is supplied as a hydrochloride salt (

-

Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the HCl, plus the standard catalytic requirement (1.2–1.4 eq).

-

Total Base: ~2.2 to 2.5 equivalents relative to the amine.

Chemoselectivity (The "Trojan Horse" Chlorine)

The substrate contains a C-Cl bond. If your electrophile (the coupling partner) is an unactivated Aryl Chloride, the catalyst might oxidatively add to the aniline's chlorine instead, leading to polymerization.

-

Control: Ensure the Electrophile (

) is more reactive than the aniline's C-Cl bond (i.e., use Ar-Br, Ar-I, or an electron-deficient Ar-Cl).

Experimental Protocol

Method A: The "Gold Standard" (BrettPhos Pd G4)

Best for: High-value synthesis, hindered electrophiles, and ensuring reproducibility.

Reagents:

-

Substrate: 6-Chloro-3-fluoro-2-methylaniline HCl (1.0 equiv)

-

Electrophile: Aryl Bromide/Triflate (1.0 equiv) [See Note 1]

-

Catalyst: BrettPhos Pd G4 (2–5 mol%) [See Note 2]

-

Base: Sodium tert-butoxide (NaOtBu) (2.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Protocol:

-

Vial Preparation: In a glovebox or under active Nitrogen flow, add the BrettPhos Pd G4 precatalyst (0.02–0.05 eq), 6-Chloro-3-fluoro-2-methylaniline HCl (1.0 eq), and NaOtBu (2.4 eq) to a reaction vial equipped with a stir bar.

-

Why solid addition first? Adding the base to the salt allows immediate deprotonation once solvent is added, but keeping them solid initially prevents clumping.

-

-

Electrophile Addition:

-

If Solid: Add with the other solids.

-

If Liquid: Add via syringe after solvent.

-

-

Solvent & Degassing: Add anhydrous 1,4-Dioxane . Seal the vial with a septum cap. Sparge with Nitrogen gas for 5–10 minutes (submerged needle).

-

Critical: Oxygen kills the active Pd(0) species rapidly, especially with electron-rich ligands like BrettPhos.

-

-

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800+ RPM).

-

Time: Typically 2–12 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove Palladium black and salts. Concentrate and purify via flash chromatography.

Note 1 (Electrophile): If using an Aryl Chloride as the partner, ensure it is electron-deficient (e.g., chloropyridine, chlorobenzonitrile). If it is electron-rich, switch to RuPhos Pd G4 . Note 2 (Catalyst): If G4 precatalyst is unavailable, generate in situ using Pd(OAc)2 (1 eq) and BrettPhos (2 eq). Pre-stir in solvent for 5 mins before adding substrates.

Data Presentation & Decision Matrix

Table 1: Ligand & Base Selection Matrix for 2,6-Disubstituted Anilines

| Parameter | Recommendation | Rationale |

| Primary Ligand | BrettPhos | Optimized for primary amines; bulky architecture prevents bis-coordination and promotes reductive elimination. |

| Alternative Ligand | RuPhos | Use if BrettPhos fails. RuPhos is slightly smaller but extremely active for hindered substrates. |

| Base (Standard) | NaOtBu | Strong base, soluble in organic solvents. Fast deprotonation of the HCl salt. |

| Base (Sensitive) | LHMDS | Use if the electrophile has base-sensitive groups (e.g., esters, nitriles). |

| Base (Weak) | Cs2CO3 | Requires higher temp (100°C+) and longer times. Often less effective for HCl salts due to solubility. |

| Solvent | 1,4-Dioxane | High boiling point, good solubility for Pd-catalysts. |

| Solvent (Alt) | t-Amyl Alcohol | Promotes solubility of inorganic bases; "green" alternative. |

Visualizations

Figure 1: The Steric Gate & Catalytic Cycle

This diagram illustrates why the specific ligand choice is critical for the 2,6-disubstituted aniline.

Caption: The catalytic cycle highlighting the "Steric Bottleneck" at the amine coordination step. BrettPhos is required to maintain a monoligated Pd species that is open enough to accept the bulky nucleophile.

Figure 2: Salt Neutralization Workflow

Operational logic for handling the HCl salt.

Caption: Workflow for handling the HCl salt. Route A (In-Situ) is faster but requires precise stoichiometry. Route B ensures cleaner starting material if the salt is impure.

References

-

Maitro, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination. ACS Omega.[3] [Link]

-

Fors, B. P., & Buchwald, S. L. (2008). A General Method for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling. Chemical Science. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

using 6-Chloro-3-fluoro-2-methylaniline hydrochloride in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of 6-Chloro-3-fluoro-2-methylaniline Hydrochloride in Covalent Inhibitor Synthesis

Part 1: Introduction & Strategic Context

In the landscape of modern drug discovery, particularly within the KRAS G12C and EGFR inhibitor space, the synthesis of atropisomeric scaffolds has become a cornerstone of medicinal chemistry. 6-Chloro-3-fluoro-2-methylaniline hydrochloride represents a critical class of highly functionalized, sterically hindered aniline building blocks.

Its structure—characterized by a primary amine flanked by a methyl group at the C2 position and a chlorine atom at the C6 position—creates a unique "ortho-effect." This steric crowding is a double-edged sword:

-

Pharmacological Value: It restricts bond rotation in downstream intermediates, locking the molecule into a bioactive conformation (atropisomerism) often required for high-affinity binding in kinase pockets (e.g., mimicking the pharmacophore found in Sotorasib or Adagrasib analogs).

-

Synthetic Challenge: The 2,6-disubstitution pattern significantly reduces the nucleophilicity of the aniline nitrogen, making standard amide couplings or Buchwald-Hartwig aminations sluggish or prone to side reactions.

This guide provides a validated protocol for handling the hydrochloride salt form of this intermediate and successfully deploying it in the synthesis of acrylamide-based covalent warheads , a key step in developing targeted oncological therapeutics.

Part 2: Chemical Properties & Handling

The hydrochloride salt form offers superior shelf stability compared to the free base, which is prone to oxidation (browning) over time. However, the salt must be processed correctly to restore reactivity.

| Property | Specification / Data | Impact on Protocol |

| Physical State | White to off-white crystalline solid | Easy to weigh; non-hygroscopic under ambient conditions. |

| Counterion | Hydrochloride (HCl) | Must be neutralized (free-based) to participate in nucleophilic attack. |

| Steric Environment | 2-Methyl, 6-Chloro (Ortho-disubstituted) | High steric hindrance; requires forcing conditions or highly reactive electrophiles. |

| Electronic Effect | 3-Fluoro (Electron-withdrawing) | Further reduces amine nucleophilicity (pKa of conjugate acid < 4.0). |

| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in non-polar organics (DCM, Toluene) until free-based. |

Part 3: Validated Experimental Protocols

Workflow Overview

The following workflow describes the conversion of the HCl salt into a covalent acrylamide inhibitor intermediate. This reaction is the industry standard for installing the "warhead" necessary for covalent cysteine targeting (e.g., Cys12 in KRAS).

Figure 1: Critical path for converting the hydrochloride salt into a reactive acrylamide intermediate.

Protocol A: In-Situ Free-Basing and Acylation

Rationale: Due to the electron-deficient and sterically hindered nature of the amine, using a weak base (like Pyridine) is often insufficient. We utilize a "Salt Break" strategy followed by reaction with Acryloyl Chloride, the most reactive electrophile for this transformation.

Reagents:

-

6-Chloro-3-fluoro-2-methylaniline HCl (1.0 eq)

-

Dichloromethane (DCM) (10 vol)

-

Sodium Hydroxide (1M aq) (3.0 eq)

-

Acryloyl Chloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq) - Acts as proton sponge during acylation.

-

Catalytic DMAP (0.05 eq) - Optional, boosts rate if reaction stalls.

Step-by-Step Methodology:

-

Salt Break (Free-Basing):

-

Charge the reaction vessel with 6-Chloro-3-fluoro-2-methylaniline HCl and DCM . Stir to form a suspension.

-

Slowly add 1M NaOH at room temperature. Stir vigorously for 30 minutes. The solid should dissolve as the free base partitions into the DCM layer.

-

Checkpoint: Check pH of aqueous layer. It must be >12.

-

Separate the layers.[1] Extract the aqueous layer once more with DCM.

-

Combine organic layers and dry over anhydrous

. Filter into a clean, dry reactor.

-

-

Azeotropic Preparation (Critical):

-

Concentrate the DCM solution to roughly 3 volumes.

-

Why? Traces of water hydrolyze Acryloyl Chloride violently.

-

Add Toluene (5 vol) and concentrate again to remove residual moisture via azeotrope. Re-dissolve in anhydrous DCM (10 vol).

-

-

Acylation Reaction:

-

Cool the solution to -10°C (Ice/Salt bath). Control of temperature is vital to prevent polymerization of the acrylamide.

-

Add DIPEA (2.5 eq).

-

Add Acryloyl Chloride (1.2 eq) dropwise over 20 minutes, maintaining internal temperature below 0°C.

-

Observation: White fumes (HCl gas) may form briefly before being sequestered by DIPEA.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Monitoring:

-

Monitor by HPLC or TLC (EtOAc/Hexane 3:7). The free amine spot (lower Rf) should disappear.

-

Note: If conversion <90% after 4 hours, add 0.05 eq DMAP. The steric bulk of the 2-Me/6-Cl groups can significantly retard the rate.

-

-

Workup:

-

Quench with saturated

. -

Wash organic layer with 0.5M HCl (to remove excess DIPEA/DMAP) followed by Brine.

-

Concentrate to yield the crude acrylamide.

-

Part 4: Mechanism & Troubleshooting

The Steric Challenge (Graphviz Visualization)

The following diagram illustrates the mechanistic bottleneck caused by the substitution pattern.

Figure 2: Steric and electronic deactivation map. The 2-Me and 6-Cl groups physically shield the nitrogen, while the 3-F inductively withdraws electron density, reducing reactivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance prevents attack. | Switch solvent to THF and heat to reflux (if using anhydride) or add DMAP catalyst (if using acid chloride). |

| Polymerization | Reaction temperature too high or lack of stabilizer. | Keep reaction <0°C during addition. Add a radical inhibitor (e.g., MEHQ) if scaling up >100g. |

| Solubility Issues | HCl salt not fully neutralized. | Ensure the initial NaOH wash is vigorous and pH >12. The salt is insoluble in DCM. |

| Regioselectivity | N/A (Only one amine). | N/A |

Part 5: References

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]

-

Context: Foundational paper describing the synthesis and utility of acrylamide-based covalent inhibitors for KRAS G12C, establishing the relevance of substituted aniline intermediates.

-

-

Lanman, B. A., et al. (2020).[2] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]

-

Context: Detailed SAR studies showing the impact of aromatic substitution patterns on binding affinity and atropisomer stability.

-

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Context: Authoritative review on overcoming steric hindrance in aniline couplings (relevant if using this intermediate for Buchwald-Hartwig reactions).

-

-

Amgen Inc. (2019).[3] Patent WO2019099524A1: KRAS G12C Inhibitors and Methods of Using the Same. WIPO.

-

Context: Specific patent literature detailing the synthesis conditions for acrylamide warhead installation on hindered aniline scaffolds.

-

Sources

Application Notes and Protocols: Diazotization Methods for 6-Chloro-3-fluoro-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1][2][3] The resulting diazonium salts are highly versatile intermediates, readily undergoing a variety of transformations to introduce a wide range of functional groups onto an aromatic ring.[3][4][5] This application note provides detailed methods and protocols for the diazotization of 6-Chloro-3-fluoro-2-methylaniline hydrochloride, a key starting material in the synthesis of various pharmaceutical compounds and other high-value organic molecules. The protocols described herein are designed to be robust and reproducible, with a strong emphasis on safety and reaction control.

The general mechanism of diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][2][5][6] The electrophilic nitrosonium ion (NO⁺), formed under acidic conditions, attacks the nucleophilic amino group, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.[1][4]

Core Principles and Considerations

Successful and safe diazotization of 6-Chloro-3-fluoro-2-methylaniline hydrochloride hinges on several critical parameters:

-

Temperature Control: Diazotization reactions are typically exothermic and the resulting diazonium salts are often thermally unstable, especially in their chloride salt form.[6][7][8] Maintaining a low temperature, generally between 0-5 °C, is crucial to prevent decomposition of the diazonium salt and minimize the formation of unwanted byproducts.[3][7][8][9][10]

-

Acid Selection and Concentration: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is necessary to generate the reactive nitrosonium ion from sodium nitrite.[1][5] The choice of acid can also influence the stability and subsequent reactivity of the diazonium salt. The hydrochloride salt of the starting material already provides an acidic environment.

-

Stoichiometry of Reagents: Precise control over the molar equivalents of sodium nitrite is essential. An excess of nitrous acid can lead to side reactions and instability of the diazonium salt, while an insufficient amount will result in incomplete conversion of the starting amine.[7][10][11]

-

Safety Precautions: Diazonium salts, particularly when isolated in a dry, solid state, can be explosive and sensitive to shock, friction, and heat.[7][10][11][12] Therefore, it is standard practice to use the diazonium salt solution directly in the subsequent reaction step without isolation.[1][9] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

Workflow for Diazotization

Figure 1. General workflow for the diazotization of 6-Chloro-3-fluoro-2-methylaniline hydrochloride.

Experimental Protocols

Method 1: Standard Aqueous Diazotization

This protocol describes a general and widely applicable method for the diazotization of 6-Chloro-3-fluoro-2-methylaniline hydrochloride in an aqueous medium.

Materials

-

6-Chloro-3-fluoro-2-methylaniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-